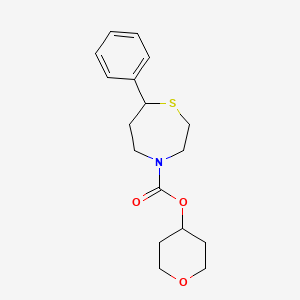
2-Ethylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylcyclohexane-1-carbaldehyde is a colorless liquid widely used in the industry for manufacturing fragrances and flavors. It has a sweet, woody odor that is pleasant to the nose and is soluble in most organic solvents. The chemical formula of this compound is C10H18O.
Méthodes De Préparation
2-Ethylcyclohexane-1-carbaldehyde is typically synthesized by the reaction of 2-ethylcyclohexanone with benzaldehyde using a catalytic process. The resulting compound is then purified and characterized using various analytical methods, such as gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
Analyse Des Réactions Chimiques
2-Ethylcyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
Perfume and Fragrance Production: It is used as a fragrance and flavoring agent in perfumes and cosmetics.
Food and Beverage Flavoring: It is used as a flavoring agent in food and beverages.
Organic Synthesis: It is used as a solvent and reagent in various chemical reactions.
Analytical Chemistry: It is used as a solvent in analytical chemistry.
Mécanisme D'action
The mechanism by which 2-Ethylcyclohexane-1-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, influencing their activity and leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use, such as in fragrance production or chemical synthesis.
Comparaison Avec Des Composés Similaires
2-Ethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexane-1-carbaldehyde: Lacks the ethyl group, making it less bulky and potentially less effective in certain applications.
2-Methylcyclohexane-1-carbaldehyde: Has a methyl group instead of an ethyl group, which may affect its reactivity and applications.
2-Propylcyclohexane-1-carbaldehyde: Has a propyl group, making it bulkier and potentially more effective in certain applications
The uniqueness of this compound lies in its specific structure, which provides a balance between bulkiness and reactivity, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
2-ethylcyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUOGKVYMTEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2417098.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2417101.png)





![2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2417113.png)
![(E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2417114.png)

![Methyl 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2417118.png)

